

Introduction: The Foundational Importance of a Fundamental Property

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Compound of Interest

Compound Name: 2-[2-(2-Thienyl)ethyl]benzoic acid

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In the landscape of chemical research and pharmaceutical development, precision is paramount. Every compound, from the simplest precursor to the complex active pharmaceutical ingredient (API), is defined by a set of fundamental physicochemical properties. Among these, molecular weight stands as a cornerstone—a primary identifier that influences everything from reaction stoichiometry to biological activity. This guide focuses on one such molecule of interest: **2-[2-(2-Thienyl)ethyl]benzoic acid**.

This compound, featuring a benzoic acid moiety linked to a thienyl group, is a valuable building block in organic synthesis and a subject of interest in chemistry.^{[1][2]} An accurate understanding and empirical validation of its molecular weight are not merely academic exercises; they are critical checkpoints in the research and development pipeline, ensuring purity, confirming identity, and enabling reproducible science. This document serves as a technical guide to the molecular weight of **2-[2-(2-Thienyl)ethyl]benzoic acid**, detailing its established properties and the rigorous analytical methodologies required for its verification.

Physicochemical Profile of 2-[2-(2-Thienyl)ethyl]benzoic acid

A comprehensive understanding of a compound begins with its core identifiers and physical properties. This data provides the necessary context for experimental design, from selecting appropriate solvents to setting purification parameters.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₂ O ₂ S	[1][3][4]
Molecular Weight	232.30 g/mol (average)	[4][5][6][7]
232.29818 g/mol	[2][3]	
232.05580079 Da (Monoisotopic)	[6]	
CAS Number	1622-54-4	[1][2][3][5]
Melting Point	110-111 °C	[2][3]
Boiling Point	361.8 °C at 760 mmHg	[2]
Density	1.255 g/cm ³	[2][3]
IUPAC Name	2-(2-thienophen-2-ylethyl)benzoic acid	[6]
SMILES	C(CC1=CC=CS1)C2=C(C(O)=O)C=CC=C2	[1]

The slight variations in reported molecular weight values highlight the distinction between average molecular weight (calculated using the natural isotope abundance of elements) and monoisotopic mass (calculated using the mass of the most abundant isotope of each element). For high-resolution analytical techniques, the monoisotopic mass is the more relevant value.

The Critical Role of Molecular Weight in Drug Development

The determination of molecular weight is a non-negotiable step in the characterization of any potential therapeutic agent. Its significance permeates all stages of the drug development lifecycle:

- **Identity and Purity Confirmation:** The most immediate application is to confirm that the synthesized or acquired material is indeed the intended compound. A deviation from the theoretical molecular weight signals the presence of impurities, residual solvents, or a completely different substance.

- Stoichiometric Precision: All synthetic chemistry relies on precise molar ratios. An accurate molecular weight is essential for calculating the exact quantities of reactants needed, which directly impacts reaction efficiency, yield, and the impurity profile of the final product.
- Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive characterization of any API. Molecular weight determination is a fundamental component of the Chemistry, Manufacturing, and Control (CMC) section of any new drug application.
- Pharmacokinetic Profiling: The size of a molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The size of the molecule influences processes like membrane permeability and renal clearance.

Primary Methodology for Molecular Weight Determination: Mass Spectrometry

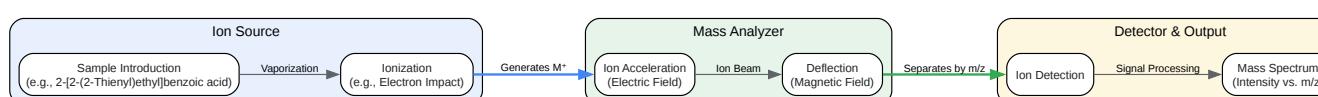
While several methods can determine molecular weight, mass spectrometry (MS) is the gold standard for small organic molecules due to its exceptional accuracy, sensitivity, and the wealth of structural information it provides.^{[8][9]} It directly measures the mass-to-charge ratio (m/z) of ionized molecules for precise molecular weight determination.^[10]

Principle of Operation

The process of determining molecular weight by mass spectrometry involves a sequence of meticulously controlled steps.^{[11][12]}

- Ionization: The first step is to convert the neutral sample molecules into gaseous ions.^[10] For a molecule like **2-[2-(2-Thienyl)ethyl]benzoic acid**, Ionization (EI) is a common and effective method. In this process, the sample is bombarded with a high-energy electron beam, which knocks off an electron from the molecule to form a positive ion, known as the molecular ion (M^+).^{[11][13]}
- Acceleration: The newly formed ions are then accelerated by an electric field, imparting them with kinetic energy.^[10]
- Deflection (Mass Analysis): The beam of accelerated ions enters a magnetic field, which deflects them. The degree of deflection is inversely proportional to the ion's mass-to-charge ratio (m/z); lighter ions are deflected more than heavier ones.^{[10][11]}
- Detection: An electronic detector records the relative abundance of ions at each m/z value. The resulting output is a mass spectrum—a graph of ion intensity versus mass-to-charge ratio.^[11]

The peak with the highest m/z value in the spectrum is generally considered the molecular ion peak, and its m/z value corresponds to the molecular weight of the compound.^{[10][12][13]}



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Caption: Workflow of a typical mass spectrometer.

Experimental Protocol: Mass Spectrometry of **2-[2-(2-Thienyl)ethyl]benzoic acid**

This protocol outlines the steps for obtaining a mass spectrum using a standard Electron Ionization Mass Spectrometer (EI-MS).

1. Sample Preparation:

- Ensure the sample is of high purity. Impurities will complicate the spectrum.
- Dissolve a small quantity (~1 mg) of **2-[2-(2-Thienyl)ethyl]benzoic acid** in a suitable volatile solvent (e.g., methanol or dichloromethane). The concentration should be low, typically in the range of 10-100 μ g/mL.

2. Instrument Calibration & Setup:

- Calibrate the mass spectrometer using a known calibration compound (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy. This is a step for trustworthiness.
- Set the ionization energy, typically 70 eV for EI, which is a standard that promotes reproducible fragmentation and allows for comparison with library data.
- Set the mass analyzer to scan a relevant m/z range (e.g., m/z 40 to 400) to ensure capture of the molecular ion and significant fragments.

3. Sample Introduction:

- Introduce the sample into the instrument. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) samples, which also provides an additional layer of separation and purification.

4. Data Acquisition:

- Initiate the data acquisition process. The instrument will ionize the sample, separate the ions, and detect their abundance across the specified m/z range.

5. Data Interpretation: A Self-Validating System

- Identify the Molecular Ion (M⁺): Locate the peak with the highest m/z ratio. For **2-[2-(2-Thienyl)ethyl]benzoic acid**, this peak is expected at approximately m/z 232.^[6] This serves as the primary confirmation of molecular weight.
- Validate with Isotopic Peaks: The presence of naturally occurring heavier isotopes leads to small peaks at masses higher than the molecular ion. For C₁₃H₁₂O₂S, an "M+1" peak (from ¹³C) and an "M+2" peak (from ³⁴S) are expected. The relative intensity of the M+2 peak due to sulfur's isotopic abundance (~4.4%) is a strong confirmatory signature. The agreement between the observed and theoretical isotopic pattern provides a high degree of confidence in the assigned molecular formula.
- Analyze Fragmentation: The high energy of EI causes the molecular ion to break into smaller, characteristic fragment ions.^{[12][14]} While a full analysis of fragmentation is beyond the scope of this guide, the fragmentation pattern serves as a molecular "fingerprint," further validating the compound's identity. The most intense peak in the spectrum is termed the base peak.^{[11][12]}

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Start [label="Obtain Mass Spectrum", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]
Find_Highest_mz [label="Identify Highest m/z Peak\n(Excluding noise)"]
Is_Molecular_Ion [label="Is this the Molecular Ion (M+)?\nExpected m/z ≈ 232"]
Match_Theoretical [label="Does pattern match C13H12O2S?"]
Check_Isotopes [label="Analyze Isotopic Pattern\n(M+1, M+2 peaks)"]
Check_Fragments [label="Analyze Fragmentation Pattern"]
Confirmed [label="Molecular Weight Confirmed:\n232.30 g/mol"]
Re-evaluate [label="Re-evaluate Data\n(Check for impurities, different ionization)"]

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Start -> Find_Highest_mz; Find_Highest_mz -> Is_Molecular_Ion; Is_Molecular_Ion -> Check_Isotopes [label="Yes"]
Is_Molecular_Ion -> Re-evaluate [label="No"]; Check_Isotopes -> Match_Theoretical; Match_Theoretical ->
Check_Fragments [label="Yes"]; Match_Theoretical -> Re-evaluate [label="No"]; Check_Fragments -> Confirmed [label="Pattern is consistent"]
} Caption: Logical workflow for validating molecular weight from a mass spectrum
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Conclusion

The molecular weight of **2-[2-(2-Thienyl)ethyl]benzoic acid** is definitively established as 232.30 g/mol. This, however, is more than a mere number; it is a critical parameter validated through rigorous analytical science. Mass spectrometry provides an accurate, reliable, and self-validating system for this determination, leveraging the molecular ion peak, isotopic patterns, and fragmentation data to build an unassailable case for the compound's identity and molecular formula. For any researcher, scientist, or drug development professional, mastering the principles and application of this technique is fundamental to ensuring the integrity and success of their scientific endeavors.

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